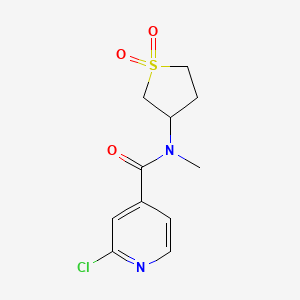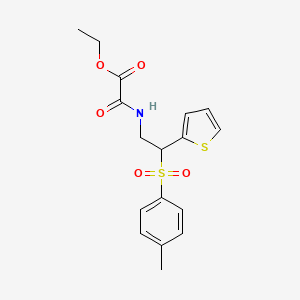
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate is a synthetic organic compound, characterized by its complex structure featuring a thiadiazole ring, a pyranone ring, and a methoxybenzoate moiety
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate involves multiple steps, starting from readily available precursors. The process typically begins with the synthesis of the 1,3,4-thiadiazole core through cyclization reactions involving thiosemicarbazides and carboxylic acids. This core is then functionalized with 2-ethylbutanamide through nucleophilic substitution. The pyranone ring is formed via an Aldol condensation reaction, and finally, the methoxybenzoate group is introduced through esterification.
Industrial production methods: In an industrial setting, the synthesis of this compound would likely involve optimization of reaction conditions for high yield and purity, including controlled temperatures, catalysts, and reaction times. Techniques such as chromatography and recrystallization would be employed to purify the final product.
Chemical Reactions Analysis
Types of reactions:
Oxidation: This compound can undergo oxidation reactions at various positions, particularly the thiadiazole and pyranone rings, leading to the formation of sulfoxides or sulphones and hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic methoxybenzoate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents and conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., Br2, Cl2) for halogenation reactions; nitration mixtures (e.g., HNO3/H2SO4) for nitration.
Major products:
Oxidation: Sulfoxide, sulfone, hydroxylated derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitro derivatives.
Scientific Research Applications
This compound's unique structure makes it a versatile tool in scientific research:
Chemistry: Used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Medicine: Investigated for potential therapeutic uses due to its bioactivity, including as an enzyme inhibitor or receptor modulator.
Industry: Could be used in the development of new materials, such as polymers or coatings, given its reactive functional groups.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. Its thiadiazole ring can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, modulating enzyme activity or receptor binding. The ester and amide groups contribute to its overall binding affinity and specificity by forming hydrogen bonds and hydrophobic interactions. These interactions can alter the activity of enzymes or receptors, leading to observed bioactivities.
Comparison with Similar Compounds
2-Aminothiadiazole: Simplified structure, lacks additional functional groups.
3,6-Dimethyl-1,4-dioxane-2,5-dione: Another heterocyclic compound with different bioactivity.
N-(2-benzoylphenyl)-1,3,4-thiadiazol-2-amine: Contains similar thiadiazole ring, used in different applications.
This detailed article should provide a thorough understanding of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate, its preparation, reactivity, applications, and more.
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S2/c1-4-13(5-2)19(27)23-21-24-25-22(33-21)32-12-16-10-17(26)18(11-30-16)31-20(28)14-7-6-8-15(9-14)29-3/h6-11,13H,4-5,12H2,1-3H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTYKEWPEFDUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-Hydroxy-3-[3-(methoxymethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2857300.png)
![N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B2857302.png)
![4-[(3,5-Difluorophenyl)methyl]piperidine](/img/structure/B2857303.png)
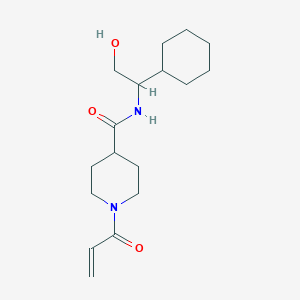
![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2857305.png)
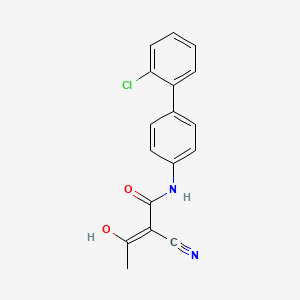
![2-[1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B2857307.png)

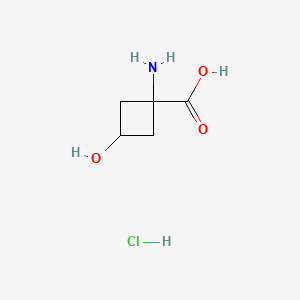
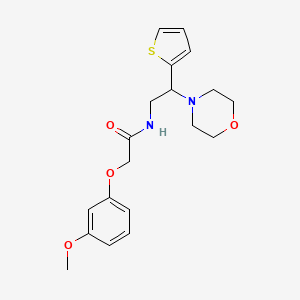
![{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine dihydrochloride](/img/structure/B2857311.png)
